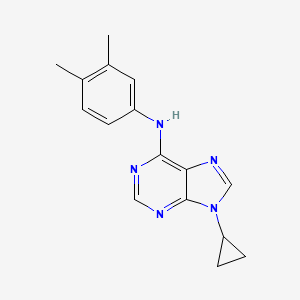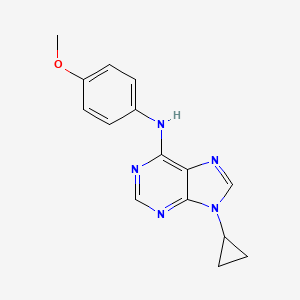
9-cyclopropyl-N-(2-methoxyphenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopropyl-N-(2-methoxyphenyl)-9H-purin-6-amine, also known as 9-CP-2MP, is a compound that has been studied extensively in the scientific community. It has been found to have a variety of applications in research and laboratory experiments, specifically due to its unique chemical structure and properties.
科学研究应用
9-cyclopropyl-N-(2-methoxyphenyl)-9H-purin-6-amine has been studied extensively in the scientific community due to its unique chemical structure and properties. It has been found to have potential applications in a variety of research fields, including biochemistry, molecular biology, and pharmacology. It has been used as a tool to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs.
作用机制
The mechanism of action of 9-cyclopropyl-N-(2-methoxyphenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of nucleic acids and proteins. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in laboratory experiments. It has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, including decreased DNA and protein synthesis, altered gene expression, and changes in cell proliferation and differentiation.
实验室实验的优点和局限性
The use of 9-cyclopropyl-N-(2-methoxyphenyl)-9H-purin-6-amine in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has been found to be safe for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water and is not very stable in organic solvents, making it difficult to use in some types of experiments.
未来方向
The potential future directions for the use of 9-cyclopropyl-N-(2-methoxyphenyl)-9H-purin-6-amine in scientific research are numerous. It could be used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs. It could also be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, it could be used to develop new drugs or to improve existing drugs. Finally, it could be used to study the role of enzymes in diseases and to develop new treatments for diseases.
合成方法
The synthesis of 9-cyclopropyl-N-(2-methoxyphenyl)-9H-purin-6-amine is a multi-step process that begins with the preparation of 9-cyclopropyl-N-(2-methoxyphenyl)-6-amino purine (9-CP-2AP). 9-CP-2AP is synthesized by reacting 9-cyclopropyl-2-methoxyphenylhydrazine with 6-amino purine in a two-step process. The first step involves the reaction of 9-cyclopropyl-2-methoxyphenylhydrazine with 6-amino purine to produce 9-cyclopropyl-2-methoxyphenylhydrazine-6-amino purine. The second step involves the reaction of 9-cyclopropyl-2-methoxyphenylhydrazine-6-amino purine with sodium nitrite to produce 9-CP-2AP.
The second step in the synthesis of this compound involves the reaction of 9-CP-2AP with propargyl bromide to produce this compound. This reaction is performed in the presence of a base such as potassium carbonate and the reaction is catalyzed by a strong Lewis acid such as boron trifluoride. The reaction of 9-CP-2AP with propargyl bromide produces this compound as the major product and 9-CP-2AP as a minor product.
属性
IUPAC Name |
9-cyclopropyl-N-(2-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-21-12-5-3-2-4-11(12)19-14-13-15(17-8-16-14)20(9-18-13)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOURVQHGSGKTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)
![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)



![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)


![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
